molecular formula C9H14F2N3O13P3 B1199545 Gemcitabine triphosphate CAS No. 110988-86-8

Gemcitabine triphosphate

Número de catálogo: B1199545
Número CAS: 110988-86-8
Peso molecular: 503.14 g/mol
Clave InChI: YMOXEIOKAJSRQX-QPPQHZFASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El trifosfato de gemcitabina es una forma fosforilada de gemcitabina, un análogo de nucleósido utilizado como agente quimioterapéutico. Es un metabolito activo de la gemcitabina y juega un papel crucial en su actividad anticancerígena. El trifosfato de gemcitabina es conocido por su capacidad para interferir con la síntesis de ADN, lo que lleva a la inhibición del crecimiento tumoral y la inducción de la apoptosis en las células malignas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El trifosfato de gemcitabina se sintetiza a partir de la gemcitabina mediante una serie de reacciones de fosforilación. El paso inicial implica la fosforilación de la gemcitabina por la desoxicitidina quinasa para formar el monofosfato de gemcitabina. Esto va seguido de una fosforilación adicional por la nucleósido difosfato quinasa para producir el difosfato de gemcitabina y finalmente el trifosfato de gemcitabina .

Métodos de Producción Industrial: La producción industrial del trifosfato de gemcitabina implica el uso de procesos de fosforilación enzimática. Estos procesos se optimizan para asegurar un alto rendimiento y pureza del producto final. El uso de enzimas recombinantes y técnicas de purificación avanzadas, como la cromatografía líquida de alta resolución, son comunes en la producción industrial del trifosfato de gemcitabina .

Análisis De Reacciones Químicas

Tipos de Reacciones: El trifosfato de gemcitabina principalmente experimenta reacciones de sustitución, donde se incorpora al ADN en lugar de los nucleótidos naturales. Esta incorporación conduce a la terminación de la elongación de la cadena de ADN y la inhibición de la síntesis de ADN .

Reactivos y Condiciones Comunes: Las reacciones de fosforilación para producir el trifosfato de gemcitabina típicamente requieren la presencia de ATP y quinasas específicas, como la desoxicitidina quinasa y la nucleósido difosfato quinasa. Estas reacciones se llevan a cabo en condiciones fisiológicas, con un pH y temperatura óptimos para asegurar una conversión eficiente .

Principales Productos Formados: El principal producto formado a partir de la fosforilación de la gemcitabina es el trifosfato de gemcitabina. Este compuesto es la forma activa que ejerce los efectos anticancerígenos de la gemcitabina al interferir con la síntesis de ADN .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Gemcitabine triphosphate functions primarily as an inhibitor of DNA synthesis. It is incorporated into DNA during replication, leading to chain termination and ultimately inducing apoptosis in cancer cells. The accumulation of this compound within cells is crucial for its efficacy, and various factors can influence this accumulation:

  • Pharmacokinetics : The pharmacokinetics of gemcitabine and its metabolites are affected by patient-specific covariates such as age, body surface area, and genetic factors like the SLC28A3 genotype. Studies indicate that the rate of infusion can significantly impact the formation clearance of this compound, suggesting that optimizing infusion rates may enhance therapeutic outcomes .
  • Cellular Uptake : The equilibrative-sensitive nucleoside transporter plays a significant role in the uptake of gemcitabine into cells. Modulating the expression of these transporters can enhance the cytotoxic effects of gemcitabine when combined with other agents .

Therapeutic Applications

This compound has been extensively studied for its role in treating various malignancies:

  • Pancreatic Cancer : Gemcitabine is a standard treatment for pancreatic cancer. Studies have shown that using a fixed-dose rate regimen can improve survival rates by ensuring optimal intracellular concentrations of this compound .
  • Combination Therapies : Research indicates that gemcitabine can be effectively combined with other chemotherapeutic agents to enhance its efficacy. For instance, studies have demonstrated improved cytotoxicity when gemcitabine is administered after thymidylate synthase inhibitors . Additionally, combining gemcitabine with novel drug delivery systems such as carbon nanotubes has shown promising results in enhancing drug uptake and efficacy .
  • Aerosol Delivery Systems : Recent studies have explored aerosol delivery methods for gemcitabine, particularly in treating pulmonary metastases. This method has shown to improve local drug delivery while minimizing systemic toxicity .

Recent Advancements in Drug Delivery

Innovative drug delivery systems are being developed to overcome the limitations associated with traditional gemcitabine administration:

  • Nanoparticle Systems : Various nanoparticle formulations are being investigated to enhance the delivery and bioavailability of this compound. These systems aim to improve targeting and reduce side effects associated with systemic chemotherapy .
  • Lipid-Based Carriers : Lipid carriers have been employed to encapsulate this compound, allowing for controlled release and enhanced cellular uptake. In vivo studies have indicated significant antitumor effects using these carriers .

Case Studies

  • Pancreatic Cancer Treatment : A Phase II study demonstrated that patients receiving a fixed-dose rate regimen of gemcitabine exhibited better survival outcomes compared to conventional dosing methods. This regimen allowed for sustained levels of this compound within tumor cells .
  • Aerosol Administration in Osteosarcoma : In a study involving dogs with osteosarcoma, aerosolized gemcitabine was found to be well-tolerated and effective in inducing apoptosis in pulmonary metastases. The study supports further investigation into aerosol delivery methods for human applications .

Mecanismo De Acción

El trifosfato de gemcitabina ejerce sus efectos al incorporarse al ADN durante la replicación. Una vez incorporado, provoca la terminación de la elongación de la cadena de ADN, lo que lleva a la inhibición de la síntesis de ADN. Además, el trifosfato de gemcitabina inhibe la ribonucleótido reductasa, una enzima involucrada en la producción de desoxirribonucleótidos, agotando aún más el conjunto de nucleótidos necesario para la síntesis de ADN . Este doble mecanismo de acción da como resultado la inducción de apoptosis en las células cancerosas.

Actividad Biológica

Gemcitabine triphosphate (dFdCTP) is a key metabolite of gemcitabine, a nucleoside analog used primarily in the treatment of various cancers, including pancreatic, breast, and lung cancers. Understanding the biological activity of dFdCTP is crucial for optimizing its therapeutic efficacy and minimizing resistance mechanisms.

  • Inhibition of DNA Synthesis :
    • dFdCTP competes with deoxycytidine triphosphate (dCTP) for incorporation into DNA. Once integrated, it leads to chain termination during DNA replication. This process is termed "masked chain termination" because the presence of dFdCTP prevents the normal base-excision repair mechanisms from correcting the error, ultimately leading to apoptosis of the cancer cell .
    • The incorporation of dFdCTP into DNA also inhibits DNA polymerase activity, further disrupting DNA synthesis and repair .
  • Depletion of Deoxyribonucleotide Pools :
    • Gemcitabine diphosphate (dFdCDP), another metabolite, inhibits ribonucleotide reductase (RRM1), which is essential for synthesizing deoxyribonucleotides needed for DNA replication. This depletion enhances the effectiveness of dFdCTP by increasing its relative concentration within the cell .
  • Transport and Activation :
    • Gemcitabine is transported into cells primarily through nucleoside transporters (SLC29A1, SLC28A1, and SLC28A3). Inside the cell, it undergoes phosphorylation to form dFdCMP, dFdCDP, and finally dFdCTP . The initial phosphorylation step is rate-limiting and catalyzed by deoxycytidine kinase (DCK) .

Efficacy in Cancer Treatment

  • Case Studies : Clinical studies have shown that patients treated with gemcitabine exhibit varying responses based on their genetic makeup, particularly involving the enzyme cytidine deaminase (CDA), which inactivates gemcitabine. Lower CDA expression correlates with increased efficacy of gemcitabine treatment but also raises concerns about potential toxicity due to higher systemic concentrations of the drug .
  • Combination Therapies : Gemcitabine has demonstrated synergistic effects when combined with other chemotherapeutic agents, enhancing overall treatment outcomes . For instance, studies indicate that administering gemcitabine alongside platinum-based drugs can increase intracellular levels of dFdCTP, improving therapeutic efficacy .

Pharmacogenomics

The effectiveness and toxicity profiles of gemcitabine are influenced by genetic variations in enzymes involved in its metabolism:

  • CDA Polymorphisms : Variants in the CDA gene can significantly affect how patients metabolize gemcitabine. Some studies have identified single nucleotide polymorphisms (SNPs) that are associated with varying responses to treatment, highlighting the importance of personalized medicine in optimizing gemcitabine therapy .

Summary Table: Key Biological Activities of this compound

Biological Activity Mechanism Clinical Relevance
Inhibition of DNA SynthesisCompetes with dCTP; leads to chain terminationEssential for inducing apoptosis in cancer cells
Depletion of dNTP PoolsInhibits RRM1; reduces availability of deoxyribonucleotidesEnhances the effectiveness of dFdCTP incorporation into DNA
Transport and ActivationMediated by nucleoside transporters; phosphorylation by DCKDetermines intracellular levels of active metabolites; impacts therapeutic outcomes
Genetic VariabilitySNPs in CDA affect metabolism and response to treatmentPersonalized treatment strategies can be developed based on genetic profiling

Propiedades

IUPAC Name

[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2N3O13P3/c10-9(11)6(15)4(25-7(9)14-2-1-5(12)13-8(14)16)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h1-2,4,6-7,15H,3H2,(H,20,21)(H,22,23)(H2,12,13,16)(H2,17,18,19)/t4-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOXEIOKAJSRQX-QPPQHZFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2N3O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80911928
Record name 1-[2-Deoxy-2,2-difluoro-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-imino-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80911928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110988-86-8
Record name 2',2'-Difluorodeoxycytidine 5'-triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110988868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2-Deoxy-2,2-difluoro-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-imino-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80911928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GEMCITABINE TRIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0Q7SO4OZE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gemcitabine triphosphate
Reactant of Route 2
Gemcitabine triphosphate
Reactant of Route 3
Reactant of Route 3
Gemcitabine triphosphate
Reactant of Route 4
Reactant of Route 4
Gemcitabine triphosphate
Reactant of Route 5
Gemcitabine triphosphate
Reactant of Route 6
Gemcitabine triphosphate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.